(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

Catalog No.
S11873923
CAS No.
M.F
C22H22O
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

Product Name

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone

IUPAC Name

(2E,6E)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14+,21-15+

InChI Key

CETXDHNPPYXEOF-OZNQKUEASA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CCC2

(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone (CAS 18989-35-0 / 42792-79-0) is a highly conjugated monocarbonyl curcumin analog characterized by a central cyclohexanone core flanked by two p-tolylidene groups [1]. This structural motif creates a rigid, cross-conjugated dienone system that is highly valued in materials science for nonlinear optics (NLO) and photopolymerization, as well as in medicinal chemistry as a cytotoxic and anti-parasitic scaffold [2]. The presence of the para-methyl groups provides a mild electron-donating effect that subtly tunes the electronic bandgap, shifting the UV-Vis absorption maximum to approximately 340 nm [1]. This makes it an excellent candidate for UV-A photoinitiator formulations and a versatile precursor for synthesizing advanced fluorescent probes and bioactive heterocycles.

Substituting this compound with the generic unsubstituted 2,6-bis(benzylidene)cyclohexanone or a highly electron-rich 4-methoxy analog fundamentally alters both processability and performance [1]. In optical materials, the p-methyl group dictates the crystal packing; unlike many symmetric dienones that crystallize in centrosymmetric space groups (rendering them inactive for Second Harmonic Generation), the steric and electronic profile of the p-methyl variant often promotes the non-centrosymmetric alignment required for macroscopic NLO activity [2]. In biological and formulation contexts, the methyl substitution increases the lipophilicity compared to the unsubstituted baseline, enhancing solubility in non-polar monomer resins for 3D printing and improving cellular permeability in cytotoxicity assays [1]. Furthermore, its specific absorption profile ensures optimal spectral overlap with 340-365 nm light sources, which is lost if substituted with analogs possessing different electronic properties.

Enhanced Lipophilicity and Resin Solubility for Photopolymerization

For industrial buyers formulating photoresists or photopolymer resins, precursor solubility is a critical procurement metric. The introduction of the para-methyl groups increases the calculated XLogP3 of (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone to 5.8, compared to the unsubstituted 2,6-bis(benzylidene)cyclohexanone which exhibits a lower XLogP3 of 4.8 [1]. This enhanced lipophilicity directly translates to higher solubility in hydrophobic acrylate and epoxy monomers, preventing phase separation or crystallization during the curing process.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data5.8
Comparator Or BaselineUnsubstituted 2,6-bis(benzylidene)cyclohexanone (XLogP3 = 4.8)
Quantified DifferenceIncrease of exactly 1.0 LogP units
ConditionsStandard in silico prediction (PubChem/XLogP3)

Higher lipophilicity ensures homogeneous blending in non-polar industrial resins, preventing defects in photopolymerized parts.

Bathochromic Shift in UV-Vis Absorption for UV-A Compatibility

The mild electron-donating nature of the p-methyl groups narrows the HOMO-LUMO gap relative to the unsubstituted baseline. Spectrophotometric analysis demonstrates that (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone exhibits a UV-Vis absorption maximum (λmax) at approximately 340 nm with a high molar extinction coefficient (ε ≈ 62,522 L·mol⁻¹·cm⁻¹) [1]. In contrast, the unsubstituted 2,6-bis(benzylidene)cyclohexanone typically absorbs at shorter wavelengths (~320-326 nm). This bathochromic shift aligns the compound's absorption more efficiently with standard 340-365 nm UV-A light sources used in industrial curing and fluorescence imaging.

Evidence DimensionUV-Vis Absorption Maximum (λmax)
Target Compound Data340 nm (ε ≈ 62,522 L·mol⁻¹·cm⁻¹)
Comparator Or BaselineUnsubstituted 2,6-bis(benzylidene)cyclohexanone (~320-326 nm)
Quantified DifferenceBathochromic shift of ~14-20 nm
ConditionsAcetonitrile/Water (80/20) or standard organic solvent

Allows for more efficient photoactivation using standard industrial UV-A LEDs, reducing energy costs and curing times.

Cytotoxicity Profile in Monocarbonyl Curcumin Analog Screening

As a monocarbonyl analog of curcumin, this compound is frequently utilized as a stable, highly active baseline in medicinal chemistry. In comparative screening against Trichomonas vaginalis and various cancer cell lines (e.g., VERO cells), the p-methyl substituted analog demonstrated significant, targeted cytotoxic effects [1]. The structural rigidity of the cyclohexanone core combined with the specific steric bulk of the methyl groups provides a distinct structure-activity relationship (SAR) profile compared to the rapidly degrading natural curcumin or the highly toxic halogenated analogs, making it an optimal intermediate for drug discovery pipelines.

Evidence DimensionCytotoxic Activity / SAR Profile
Target Compound DataHigh targeted cytotoxicity (e.g., against T. vaginalis and VERO models)
Comparator Or BaselineNatural Curcumin (poor stability/bioavailability)
Quantified DifferenceEnhanced chemical stability and distinct cytotoxic potency
ConditionsIn vitro cell viability assays

Provides a stable, highly active scaffold for pharmaceutical companies developing new anti-parasitic or anti-cancer therapeutics.

UV-A Photoinitiator Formulations

Due to its high molar extinction coefficient at 340 nm and excellent LogP-driven solubility in non-polar monomers, it is highly suited for use as a photoinitiator or photosensitizer in UV-cured coatings, adhesives, and 3D printing resins [1].

Nonlinear Optical (NLO) Materials Development

Its ability to form non-centrosymmetric crystal structures makes it an ideal precursor for engineering organic crystals used in second-harmonic generation (SHG) and optoelectronic devices [2].

Medicinal Chemistry and SAR Studies

As a stable monocarbonyl curcumin analog, it serves as a critical building block for synthesizing novel anti-cancer, anti-inflammatory, and anti-parasitic agents, avoiding the rapid degradation issues associated with natural curcumin [3].

Fluorescent Probes for Heavy Metal Detection

The conjugated dienone system can be leveraged to develop sensitive fluorescent sensors for detecting environmental pollutants, such as mercury ions, in aqueous environments [1].

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Exact Mass

302.167065321 g/mol

Monoisotopic Mass

302.167065321 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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